molecular formula C14H8BrFN2O2 B13609388 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide

Katalognummer: B13609388
Molekulargewicht: 335.13 g/mol
InChI-Schlüssel: LAOZCOWEHAOIET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2. It is known for its applications in various fields of scientific research, particularly in the synthesis of other complex molecules. This compound is characterized by the presence of bromine, fluorine, and cyano groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide typically involves the reaction of 4-bromo-2-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups allows it to bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-fluorobenzamide
  • 2-Cyano-5-fluorophenoxybenzamide
  • 4-Bromo-2-(2-cyano-4-fluorophenoxy)benzamide

Uniqueness

4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Eigenschaften

Molekularformel

C14H8BrFN2O2

Molekulargewicht

335.13 g/mol

IUPAC-Name

4-bromo-2-(2-cyano-5-fluorophenoxy)benzamide

InChI

InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-12-6-10(16)3-1-8(12)7-17/h1-6H,(H2,18,19)

InChI-Schlüssel

LAOZCOWEHAOIET-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)OC2=C(C=CC(=C2)Br)C(=O)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.